2-Ethoxy-1-propanol
Overview
Description
2-Ethoxy-1-propanol, also known as propylene glycol monoethyl ether, is a compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. While the provided papers do not directly address 2-Ethoxy-1-propanol, they do provide insights into related compounds and reactions that can help us understand the properties and behaviors of 2-Ethoxy-1-propanol.
Synthesis Analysis
The synthesis of related compounds, such as 1-methoxy-2-propanol, has been explored using different catalysts and reaction conditions. For instance, ZnMgAl catalysts derived from hydrotalcite-like compounds have been used to synthesize 1-methoxy-2-propanol from propylene oxide and methanol, achieving high conversion and selectivity under optimal conditions . Similarly, triethylamine has been employed as a catalyst for the synthesis of 1-methoxy-2-propanol from methanol and 1,2-epoxypropane, with the reaction parameters optimized for high conversion and selectivity . These studies suggest that the synthesis of 2-Ethoxy-1-propanol could potentially be achieved through similar catalytic processes, with the possibility of optimizing reaction conditions for desired outcomes.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Ethoxy-1-propanol has been investigated using various techniques. For example, X-ray crystallography, spectroscopic methods, and quantum chemical calculations have been used to characterize the structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, revealing intramolecular and intermolecular interactions that stabilize the crystal structure . Additionally, the crystal structure of 2-ethoxy-spiro[2H-1,4,2-benzoxazaphosphorine-3(4H),1'-cycloheptane] 2-oxide has been determined, showing that the six-membered phosphorus heterocycle adopts an envelope conformation . These findings provide a basis for understanding the molecular structure of 2-Ethoxy-1-propanol, which may exhibit similar stabilizing interactions and conformations.
Chemical Reactions Analysis
The chemical behavior of 2-Ethoxy-1-propanol can be inferred from studies on related compounds. The oxidation kinetics of 1-ethoxy-2-propanol by ditelluratocuprate(III) in an alkaline medium have been examined, revealing a first-order dependence on the oxidant and fractional order with respect to the alcohol . This suggests that 2-Ethoxy-1-propanol may also undergo oxidation reactions in the presence of specific reagents and under certain conditions, with the reaction kinetics being influenced by factors such as the concentration of hydroxide ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of alcohols similar to 2-Ethoxy-1-propanol have been studied, particularly in the context of their interactions with water. For instance, the hydrogen-bonding interactions between small alcohols, including 2-propanol, and water have been characterized, demonstrating the formation of strong hydrogen bonds and the influence of these interactions on the stability of clathrate hydrates . Although 2-Ethoxy-1-propanol was not specifically studied, it is reasonable to assume that it would exhibit similar hydrogen-bonding capabilities and miscibility with water due to its structural similarities.
Scientific Research Applications
Kinetics and Mechanisms in Chemical Reactions
Shan et al. (2011) conducted a study on the kinetics of oxidation of 1-methoxy-2-propanol and 1-ethoxy-2-propanol by ditelluratocuprate(III) in alkaline medium. This research is significant in understanding the reaction mechanisms and kinetics in chemical processes involving 2-Ethoxy-1-propanol (Shan, Liu, & Zhang, 2011).
Atmospheric Chemistry and Environmental Impact
Aranda et al. (2021) explored the atmospheric degradation of 3-ethoxy-1-propanol by reactions with Cl, OH, and NO3 radicals. This study highlights the environmental and atmospheric implications of 2-Ethoxy-1-propanol, providing insights into its reactivity and potential impact on air quality (Aranda, Salgado, Martín, Villanueva, Martínez, & Cabañas, 2021).
Ultrasonic Absorption and Molecular Interaction Studies
Nishikawa and Ueda (1991) investigated the ultrasonic absorption in aqueous solutions of 3-methoxy-1-propanol and 3-ethoxy-1-propanol. Their study provides valuable information on the molecular interactions and dynamics in solutions containing 2-Ethoxy-1-propanol (Nishikawa & Ueda, 1991).
Thermodynamics in Liquid-Phase Chemical Synthesis
Badia et al. (2016) conducted thermodynamic analysis of the experimental equilibria for the liquid-phase etherification of isobutene with linear primary alcohols, including 2-Ethoxy-1-propanol. This research is crucial for understanding the thermodynamic properties in the synthesis of compounds involving 2-Ethoxy-1-propanol (Badia, Fité, Bringué, Ramírez, & Cunill, 2016).
Potential in Cancer Treatment
Du et al. (2005) synthesized a novel small molecule, 1-ethoxy-3-(3,4-methylenedioxyphenyl)-2-propanol, and studied its effects on A549 human lung cancer cells. Their findings suggest the potential of 2-Ethoxy-1-propanol derivatives in cancer treatment (Du, Zhao, Yin, Zhang, & Miao, 2005).
Biodegradation in Environmental Treatment Processes
Ferrero et al. (2018) investigated the anaerobic biodegradation of 1-ethoxy-2-propanol in laboratory-scale anaerobic bioreactors. This study is relevant for understanding the potential of biodegradation processes in treating emissions containing 2-Ethoxy-1-propanol (Ferrero, San-Valero, Gabaldón, Martínez-Soria, & Penya-Roja, 2018).
Safety And Hazards
properties
IUPAC Name |
2-ethoxypropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-7-5(2)4-6/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDUBNVYPMOFDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864870 | |
Record name | 2-Ethoxy-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-propanol | |
CAS RN |
19089-47-5 | |
Record name | 2-Ethoxy-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19089-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019089475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxy-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxypropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHOXY-1-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11JHT6036A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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